2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide
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Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and a methoxy-substituted tetrahydronaphthalene moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenyl sulfanyl intermediate.
Condensation with Hydrazine: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Formation of the Final Compound: The hydrazide is then condensed with 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Chemical Reactions: It can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE: Lacks the methoxy-substituted tetrahydronaphthalene moiety.
N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE: Lacks the chlorophenyl sulfanyl group.
Uniqueness
The combination of the chlorophenyl sulfanyl group and the methoxy-substituted tetrahydronaphthalene moiety makes 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE unique, potentially offering distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H19ClN2O2S |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide |
InChI |
InChI=1S/C19H19ClN2O2S/c1-24-15-7-10-17-13(11-15)3-2-4-18(17)21-22-19(23)12-25-16-8-5-14(20)6-9-16/h5-11H,2-4,12H2,1H3,(H,22,23)/b21-18+ |
InChI Key |
PUBHPPYOHAMAKD-DYTRJAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NC(=O)CSC3=CC=C(C=C3)Cl)/CCC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNC(=O)CSC3=CC=C(C=C3)Cl)CCC2 |
Origin of Product |
United States |
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